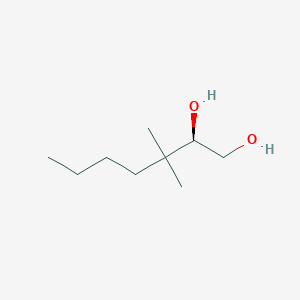

(2R)-3,3-dimethylheptane-1,2-diol

Description

Significance of Vicinal Diols in Organic Chemistry and Related Fields

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. rsc.orgacs.org This structural motif is a cornerstone in various scientific disciplines due to its versatile reactivity and presence in numerous natural products. researchgate.net The proximity of the two hydroxyl groups imparts unique physical and chemical properties, such as influencing solubility and boiling points through intra- and intermolecular hydrogen bonding. rsc.org

In organic synthesis, vicinal diols are invaluable intermediates. rsc.org They can be prepared through methods like the dihydroxylation of alkenes, a reaction that can often be controlled to produce specific stereoisomers. libretexts.orgorganic-chemistry.org Once formed, these diols can be transformed into a wide array of other functional groups. For instance, they can be oxidatively cleaved to form aldehydes and ketones, or one or both hydroxyl groups can be converted into leaving groups for subsequent substitution reactions. rsc.org Furthermore, vicinal diols are employed as protecting groups for carbonyl compounds, highlighting their essential role in the multi-step synthesis of complex molecules. acs.org Their applications extend to the production of pharmaceuticals, cosmetics, and polymers. researchgate.net

Stereochemical Complexity and Importance of Chiral Diols in Asymmetric Synthesis

When a vicinal diol contains one or more stereocenters, it is classified as a chiral diol. These molecules are non-superimposable on their mirror images, a property known as chirality. The ability to synthesize specific stereoisomers of a chiral molecule is paramount, particularly in the pharmaceutical industry, where different enantiomers or diastereomers can exhibit vastly different biological activities.

Chiral diols are of immense importance in asymmetric synthesis, which is the synthesis of a compound that favors the formation of a specific stereoisomer. nih.govacs.org They are frequently used as:

Chiral Ligands: Chiral diols can coordinate to metal catalysts to create a chiral environment, influencing the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a substrate to direct a reaction towards a specific stereoisomer. The auxiliary is then removed in a subsequent step. researchgate.net

Chiral Building Blocks: Enantiomerically pure chiral diols can serve as starting materials for the synthesis of complex chiral molecules. nih.govacs.org

The development of methods for the enantioselective synthesis of chiral diols, such as the Sharpless asymmetric dihydroxylation, has been a significant achievement in organic chemistry, providing access to a wide range of enantiopure compounds. nih.gov

Structural Characteristics of (2R)-3,3-Dimethylheptane-1,2-diol within the Context of Chiral Vicinal Diols

(2R)-3,3-dimethylheptane-1,2-diol is a specific chiral vicinal diol. Its structure is defined by a seven-carbon heptane (B126788) chain with hydroxyl groups on the first and second carbon atoms. The "vicinal" nature is confirmed by the adjacent placement of these -OH groups.

The key structural features of this molecule are:

Chiral Center: The carbon at the second position (C-2) is a chiral center, as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, the first carbon (C-1) with its hydroxyl group, and the third carbon (C-3) with its substituents. The "(2R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Tertiary Carbon: The third carbon (C-3) is a quaternary carbon, bonded to two methyl groups and two other carbon atoms (C-2 and C-4). The presence of the gem-dimethyl group at this position introduces significant steric bulk in the vicinity of the diol functionality. This steric hindrance can influence the molecule's reactivity and its ability to participate in intermolecular interactions.

Primary and Secondary Alcohols: The diol consists of a primary alcohol at the C-1 position and a secondary alcohol at the C-2 position. The different reactivities of primary and secondary alcohols can be exploited in selective chemical transformations.

The combination of a specific stereocenter and the steric hindrance from the adjacent gem-dimethyl group makes (2R)-3,3-dimethylheptane-1,2-diol an interesting, albeit not extensively studied, example within the broader class of chiral vicinal diols. Its synthesis would likely involve an asymmetric dihydroxylation of 3,3-dimethyl-1-heptene, where a chiral catalyst would be used to control the stereochemistry of the resulting diol.

Below is a table summarizing the basic properties of this compound, derived from its structure.

| Property | Value |

| IUPAC Name | (2R)-3,3-dimethylheptane-1,2-diol |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| Chiral Centers | C-2 (R-configuration) |

| Functional Groups | Primary alcohol, Secondary alcohol, Vicinal diol |

The study of specific molecules like (2R)-3,3-dimethylheptane-1,2-diol, even if not widely reported in the literature, is valuable for expanding the fundamental understanding of structure-activity relationships and for the potential discovery of new applications for chiral compounds in science and technology.

Structure

3D Structure

Properties

CAS No. |

647033-29-2 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

(2R)-3,3-dimethylheptane-1,2-diol |

InChI |

InChI=1S/C9H20O2/c1-4-5-6-9(2,3)8(11)7-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |

InChI Key |

KWZRLYYMAAMPQA-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCC(C)(C)[C@H](CO)O |

Canonical SMILES |

CCCCC(C)(C)C(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 3,3 Dimethylheptane 1,2 Diol and Analogous Chiral Diols

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral diols. Methodologies that can selectively produce one enantiomer over the other are of high value. numberanalytics.com

Sharpless Asymmetric Dihydroxylation (ADH) Strategies

The Sharpless Asymmetric Dihydroxylation (ADH) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. numberanalytics.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. nih.govwikipedia.org The choice of the chiral ligand, either a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, dictates which face of the alkene is hydroxylated, thus determining the chirality of the resulting diol. wikipedia.org

The success of the Sharpless ADH hinges on the design of the chiral ligand. The most common and effective ligands are phthalazine (B143731) (PHAL) ethers of DHQ and DHQD, such as (DHQ)₂-PHAL and (DHQD)₂-PHAL. alfa-chemistry.com These ligands create a chiral binding pocket around the osmium tetroxide catalyst. wikipedia.org The U-shaped pocket of the catalyst-ligand complex sterically hinders one face of the approaching alkene, forcing the dihydroxylation to occur on the less hindered face with high enantioselectivity. wikipedia.org

For sterically demanding alkenes, such as the precursor to (2R)-3,3-dimethylheptane-1,2-diol (3,3-dimethyl-1-heptene), the choice of ligand and reaction conditions is crucial for achieving high enantiomeric excess (ee). While standard AD-mix-β, containing (DHQD)₂-PHAL, is generally used for producing (R,R)-diols, optimization of the ligand structure can further enhance selectivity. For instance, the use of indolinylcarbamoyl (IND) ligands has shown improved enantioselectivity for certain classes of olefins, such as cis-1,2-disubstituted and α-alkyl styrenes. princeton.edu The enantioselectivity of the dihydroxylation can be influenced by the steric bulk of the substituents on the alkene. princeton.edu

| Ligand Class | Typical Substrate Scope |

| PHAL | General, widely applicable |

| PYR | Sterically encumbered olefins, terminal alkyl olefins |

| IND | cis-1,2-disubstituted olefins |

Table 1: General applicability of different ligand classes in Sharpless Asymmetric Dihydroxylation. princeton.edu

The mechanism of the Sharpless ADH has been the subject of extensive study. The reaction is believed to proceed through a catalytic cycle that begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester intermediate. wikipedia.orgnumberanalytics.com Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. wikipedia.org A co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used in stoichiometric amounts to regenerate the osmium tetroxide for the next catalytic cycle. organic-chemistry.orgwikipedia.org

A potential issue that can lower the enantioselectivity is the occurrence of a second catalytic cycle. wikipedia.org If the osmate ester intermediate is oxidized before it dissociates from the ligand, it can lead to a less selective dihydroxylation. organic-chemistry.org This secondary pathway can be suppressed by using a higher concentration of the chiral ligand. scispace.com The reaction is also sensitive to pH, with slightly basic conditions generally favoring faster reaction rates. organic-chemistry.org

Biocatalytic Approaches Utilizing Enzymatic Cascades

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. researchgate.net

The synthesis of aliphatic vicinal diols can be achieved through enzymatic cascades involving lyases and oxidoreductases. researchgate.net Lyases, specifically carboligases, can catalyze the formation of a carbon-carbon bond between two aldehyde molecules to create an α-hydroxy ketone intermediate. researchgate.netuni-duesseldorf.de This intermediate is then stereoselectively reduced by an oxidoreductase (such as an alcohol dehydrogenase) to yield the vicinal diol. researchgate.netuni-duesseldorf.de This two-step enzymatic process allows for the synthesis of all possible stereoisomers of a given diol by selecting enzymes with the appropriate stereopreference. researchgate.net

The use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes in the carboligation step, followed by reduction with alcohol dehydrogenases, provides a powerful platform for synthesizing chiral 1,2-diols from inexpensive aldehydes. uni-duesseldorf.de

The substrate scope of naturally occurring lyases and oxidoreductases can sometimes be a limitation. uni-duesseldorf.de However, modern enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to broaden the substrate range and improve the catalytic efficiency and stereoselectivity of these enzymes for non-natural substrates, including precursors to (2R)-3,3-dimethylheptane-1,2-diol. rsc.org

For instance, the synthesis of (2R)-3,3-dimethylheptane-1,2-diol would likely start from 3,3-dimethylheptanal. A lyase could potentially be engineered to accept this sterically hindered aldehyde. Subsequently, an oxidoreductase with the correct stereoselectivity would be required to reduce the resulting α-hydroxy ketone to the desired (2R)-diol. While the direct enzymatic synthesis of this specific diol is not widely reported, the principles of enzymatic cascade reactions and enzyme engineering provide a clear pathway for its potential production. researchgate.netuni-duesseldorf.de The modular nature of these enzymatic systems allows for the combination of different enzymes to access a wide variety of chiral diols. researchgate.net

| Enzyme Class | Function in Diol Synthesis |

| Lyases (Carboligases) | C-C bond formation to create α-hydroxy ketones |

| Oxidoreductases (Alcohol Dehydrogenases) | Stereoselective reduction of α-hydroxy ketones to vicinal diols |

Table 2: Roles of key enzyme classes in the biocatalytic synthesis of vicinal diols. researchgate.netuni-duesseldorf.de

Asymmetric Addition Reactions

The formation of a C-C bond and a chiral center simultaneously makes asymmetric addition to carbonyls a highly efficient strategy for producing chiral alcohols, the key precursors to vicinal diols. acs.org

The nucleophilic addition of a carbon-based nucleophile to the electrophilic carbonyl carbon of an aldehyde or ketone is a fundamental method for constructing chiral alcohols. youtube.com The challenge lies in controlling the facial selectivity of the attack to produce one enantiomer preferentially. This is achieved through asymmetric induction, where a chiral influence guides the incoming nucleophile. youtube.com Organocatalysis has provided powerful tools for these transformations; for example, proline and its derivatives can catalyze asymmetric cross-aldol reactions to produce chiral hydroxy ketones with high enantiomeric excess. nih.gov These intermediates can then be stereoselectively reduced to furnish the desired chiral 1,3-diols. nih.gov Similarly, metal-based catalysts combined with chiral ligands create a chiral environment around the carbonyl substrate, directing the nucleophilic attack. acs.org The versatility of this approach allows for the use of a wide range of nucleophiles and carbonyl compounds to access a diverse library of chiral diols.

A prominent subset of nucleophilic addition involves the stereoselective transfer of an alkyl group from an organometallic reagent to an aldehyde. Organozinc reagents are particularly advantageous due to their high functional group tolerance and milder reactivity compared to organolithium or Grignard reagents. acs.org The enantioselectivity of these additions is typically controlled by a chiral catalyst. A well-established catalytic system involves the use of a chiral ligand, such as a 1,1′-bi-2-naphthol (BINOL) derivative, in combination with a zinc source like diethylzinc (B1219324) (ZnEt₂). acs.org The ligand and the metal form a chiral Lewis acid complex that coordinates to the aldehyde. This coordination orients the aldehyde in a specific conformation, exposing one of its two faces to preferential attack by the alkylzinc reagent, resulting in the formation of a chiral alcohol with high enantioselectivity. acs.org

| Catalyst/Ligand System | Reaction Type | Key Feature | Typical Enantioselectivity |

|---|---|---|---|

| BINOL / ZnEt₂ / Ti(OⁱPr)₄ | Terminal Alkyne Addition to Aldehydes | Generates versatile chiral propargylic alcohols. acs.org | High (often >90% ee) |

| H₈BINOL–amine / ZnEt₂ | Vinylzinc Addition to Aldehydes | Produces synthetically useful chiral allylic alcohols. acs.org | High |

| 3,3′-Bisanisyl BINOLs / ZnPh₂ | Diphenylzinc Addition to Aldehydes | Electron-withdrawing groups on the ligand increase catalytic activity. acs.org | High |

Ring Opening and Metathesis Strategies

Combining ring-opening of strained cyclic systems with powerful C-C bond-forming reactions like olefin metathesis provides innovative and convergent pathways to complex chiral diols.

The synthesis of 1,2-anti diols presents a significant challenge, as methods like the Sharpless asymmetric dihydroxylation are often not highly selective for cis-1,2-disubstituted alkenes. nih.gov A novel and powerful strategy to overcome this is the Asymmetric Ring Opening/Cross Metathesis (AROCM) reaction. nih.govnih.gov This methodology utilizes a dioxygenated cyclobutene (B1205218) substrate, which undergoes a single, catalytic transformation to yield a functionally rich 1,2-anti diol fragment. nih.gov The reaction consolidates what would otherwise be multiple synthetic steps into a single, efficient operation, generating a differentiated 1,5-diene product. nih.gov The success of this transformation is critically dependent on a specialized chiral catalyst that can control the stereochemical outcome of both the ring-opening and the metathesis events.

The key to the AROCM strategy is the use of a sophisticated catalyst, specifically a cyclometallated chiral-at-ruthenium complex. nih.govnih.gov In these catalysts, the ruthenium metal center is itself a stereocenter, and it is incorporated into a ring structure through bonding with the ligand scaffold. This cyclometalation imparts conformational rigidity and stability to the catalyst, which is crucial for achieving high levels of asymmetric induction. nih.gov This chiral-at-metal catalyst orchestrates the enantioselective ring-opening of the cyclobutene and subsequent cross-metathesis with a partner olefin. The result is the highly enantioselective formation of 1,2-anti diols, demonstrating a powerful approach to constructing multiple stereocenters in a single catalytic step. nih.gov

| Strategy | Catalyst Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Asymmetric Ring Opening/Cross Metathesis (AROCM) nih.gov | Cyclometallated Chiral-at-Ruthenium Complex nih.govnih.gov | Dioxygenated Cyclobutene | Enantioenriched 1,2-Anti Diol nih.gov | Consolidates multiple steps; high enantioselectivity for challenging anti-diol motif. nih.gov |

Hydrogenation and Reductive Methods

Hydrogenation and other reductive methods are powerful tools for the stereoselective synthesis of chiral diols, often proceeding with high efficiency and atom economy. These approaches typically involve the reduction of a carbonyl group precursor, such as a ketone or an ester, where the stereochemical outcome is controlled by a chiral catalyst or a resident stereocenter.

Asymmetric hydrogenation, employing either homogeneous or heterogeneous catalysts, is a premier method for producing enantiomerically enriched alcohols and diols. acs.orgresearchgate.net The choice between a homogeneous and a heterogeneous catalyst often depends on factors such as substrate scope, catalyst recyclability, and process scale-up.

Homogeneous catalysts, typically transition metal complexes with chiral ligands (e.g., Rh, Ru, Ir), offer high enantioselectivities for a broad range of substrates due to their well-defined structures and tunable steric and electronic properties. google.com For instance, iridium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral 1,2-amino alcohols from α-amino ketones and for the production of chiral 1,2-fluorohydrins from fluorinated allylic alcohols. rsc.org Rhodium complexes with chiral bisphosphine ligands are also highly effective, as demonstrated in the asymmetric hydrogenation of dehydromorpholines to yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov

Heterogeneous catalysts, while sometimes offering advantages in terms of separation and recycling, require careful design to ensure that the proximity of the support material does not negatively impact enantioselectivity. acs.org Despite these challenges, advances continue to be made in developing effective heterogeneous systems.

The synthesis of (2R)-3,3-dimethylheptane-1,2-diol could potentially be achieved via asymmetric hydrogenation of a suitable precursor, such as 3,3-dimethyl-1-hydroxyheptan-2-one. The selection of an appropriate chiral catalyst would be crucial in controlling the stereochemistry at the C-2 position.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 6-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | (R)-6-Phenylmorpholine | >99 | 99 | nih.gov |

| Fluorinated allylic alcohols | Azabicyclo thiazole-phosphine-Ir complex | Chiral 1,2-fluorohydrins | up to 99 | up to 99 | rsc.org |

| α-Amino ketones | Chiral Spiro-Ir catalysts | Chiral 1,2-amino alcohols | up to 98 | up to 99 | researchgate.net |

The diastereoselective reduction of β-hydroxyketones is a well-established and reliable method for the synthesis of 1,3-diols with defined relative stereochemistry. The stereochemical outcome of the reduction is directed by the existing hydroxyl group, often through the formation of a chelated intermediate.

A classic example is the Narasaka-Prasad reduction, which stereoselectively yields syn-1,3-diols. wikipedia.org This method employs a boron chelating agent, such as BBu₂OMe, and a reducing agent like sodium borohydride (B1222165). The reaction proceeds through a six-membered cyclic transition state where the hydride is delivered from the axial position to the opposite face of the existing alcohol, leading to the syn product. wikipedia.org This approach has been widely used in the synthesis of complex molecules. wikipedia.org For instance, the reduction of functionalized δ-hydroxy-β-keto esters using sodium borohydride in the presence of diethyl methoxyborane afforded the corresponding syn-diols in high yields (77-96%). nih.gov

Conversely, the Evans-Saksena reduction utilizes a different boron reagent to achieve intramolecular hydride delivery from the same face as the alcohol, resulting in the formation of anti-1,3-diols. wikipedia.org

For the synthesis of a 1,2-diol like (2R)-3,3-dimethylheptane-1,2-diol, these methods for 1,3-diols are not directly applicable. However, the underlying principle of substrate-directed reduction is highly relevant. The reduction of an α-hydroxy ketone, such as 1-hydroxy-3,3-dimethylheptan-2-one, would be the analogous transformation. The stereochemical outcome would depend on the reducing agent and conditions, with chelation-controlled reductions favoring the syn diastereomer and non-chelating conditions potentially favoring the anti diastereomer.

| Substrate Type | Reagents | Product Diastereomer | Reference |

| β-Hydroxyketone | BBu₂OMe, NaBH₄ | syn-1,3-diol | wikipedia.org |

| δ-Hydroxy-β-keto ester | Et₂BOMe, NaBH₄ | syn-1,3-diol | nih.gov |

| β-Hydroxyketone | Me₄NBH(OAc)₃ | anti-1,3-diol | wikipedia.org |

Aldol (B89426) Reaction-Based Strategies

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and provides a direct route to β-hydroxy carbonyl compounds, which are versatile precursors to chiral diols.

Direct asymmetric catalytic aldol reactions, which utilize a chiral catalyst to control the stereochemistry of the reaction between an unmodified ketone and an aldehyde, have emerged as a highly efficient strategy. nih.govnih.gov Organocatalysts, particularly proline and its derivatives, have been extensively studied for this purpose. nih.govnih.gov

For example, a new proline-derived organocatalyst in combination with Cu(OTf)₂ has been used to synthesize chiral 1,3-keto alcohols with excellent enantioselectivity (almost >99% ee). These keto alcohols were then reduced to the corresponding chiral 1,3-diols. nih.govnih.gov The use of a proline-surfactant combined organocatalyst has also enabled direct asymmetric cross-aldol reactions of two different aldehydes in water, obviating the need for organic co-solvents. organic-chemistry.org

The application of these methods to the synthesis of a precursor for (2R)-3,3-dimethylheptane-1,2-diol would likely involve the reaction of pentanal with a suitable ketone, such as 3-hydroxy-3-methyl-2-butanone, in the presence of a chiral catalyst. The choice of catalyst would be critical to achieving the desired (2R) stereochemistry.

| Ketone | Aldehyde | Catalyst System | Product | ee (%) | Reference |

| Cyclohexanone | p-Nitrobenzaldehyde | Proline-derivative/Cu(OTf)₂ | Chiral 1,3-keto alcohol | >99 | nih.govnih.gov |

| Acetone (B3395972) | Various aldehydes | Proline-surfactant | Chiral β-hydroxy ketone | - | organic-chemistry.org |

Achieving stereocontrol in aldol reactions can also be accomplished through 1,3-asymmetric induction, where a stereocenter at the β-position of an aldehyde directs the stereochemical outcome of the reaction. While not directly applicable to the synthesis of a 1,2-diol from an achiral aldehyde and ketone, this principle is important in the synthesis of more complex polyketide-derived diols.

For the synthesis of a 1,2-diol like (2R)-3,3-dimethylheptane-1,2-diol, the analogous concept would be 1,2-induction in an aldol reaction involving a chiral aldehyde. For example, the reaction of a chiral α-hydroxy aldehyde with an enolate could be controlled by the existing stereocenter. A study on the synthesis of (2S, 3R)-2,4-dimethyl-1,3-pentanediol utilized a boron-mediated asymmetric aldol reaction of a carboxylic ester with isobutyraldehyde, where the chirality was induced by a chiral auxiliary on the ester. orgsyn.org This approach highlights the power of using chiral auxiliaries to control the stereochemistry of aldol-type reactions.

Desymmetrization Techniques for Prochiral Precursors

The desymmetrization of prochiral or meso compounds offers an elegant and often highly efficient route to enantiomerically pure products. In the context of chiral diol synthesis, this typically involves the enantioselective mono-functionalization of a prochiral diol.

Various catalytic systems have been developed for the desymmetrization of diols, often through acylation reactions. organic-chemistry.org For instance, a dinuclear asymmetric zinc catalyst has been used for the desymmetrization of meso-diols, with vinyl benzoate (B1203000) serving as an effective acyl transfer agent. organic-chemistry.org More recently, a C₂-symmetric borinic acid has been shown to achieve highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols, providing access to chiral diols with a quaternary stereocenter. organic-chemistry.org

The synthesis of (2R)-3,3-dimethylheptane-1,2-diol via this strategy would involve the desymmetrization of a prochiral precursor, such as 3,3-dimethylheptane-1,2-diol with no defined stereochemistry at C-2. A chiral catalyst would then selectively functionalize one of the enantiotopic hydroxyl groups, leading to the desired (2R) enantiomer. This approach could be particularly advantageous as it can theoretically provide the product in 100% yield.

| Substrate Type | Catalyst Type | Transformation | Key Features | Reference |

| meso-Diols | Dinuclear asymmetric zinc | Monoacylation | High enantioselectivity | organic-chemistry.org |

| 2,2-Disubstituted-1,3-propanediols | C₂-symmetric borinic acid | Monoacylation | Access to quaternary stereocenters | organic-chemistry.org |

Modular and Convergent Synthetic Approaches

Modular and convergent syntheses offer significant advantages in terms of efficiency and flexibility for the construction of complex molecules like chiral diols. nih.gov These strategies involve the assembly of molecular fragments in a stepwise and controlled manner, allowing for the rapid generation of structural diversity.

The direct functionalization of unactivated C(sp³)-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecule construction. scispace.com Recent advances have enabled the application of C(sp³)-H functionalization to the modular synthesis of chiral diols. nih.govresearchgate.net

A recently developed modular method for the enantioselective synthesis of 1,2- and 1,3-diols starts from readily available feedstocks like ethane-1,2-diol and 1,3-propanediol. nih.govresearchgate.net The key to this approach is the temporary masking of the diol as an acetonide, which directs the subsequent C(sp³)-H functionalization step with high selectivity. researchgate.net This strategy, often employing a combination of photoredox and nickel catalysis, allows for the introduction of various substituents at the C-H bond adjacent to the oxygen atom. researchgate.net The versatility of this method has been demonstrated through the synthesis of a wide range of enantioenriched diols, including those with two stereogenic centers, and its application in the late-stage functionalization of biologically active molecules. nih.govresearchgate.net

This approach is particularly promising for the synthesis of sterically hindered diols, as it bypasses the need for pre-functionalized starting materials and allows for the direct installation of complex fragments.

Multistep cascade reactions, where multiple bond-forming events occur in a single pot, provide a highly efficient pathway to complex molecular architectures from simple precursors. iclehs.frrsc.org These reactions minimize waste and purification steps, making them an attractive strategy for the synthesis of chiral diols.

An example of a cascade reaction for diol synthesis is the tandem Z-selective cross-metathesis/dihydroxylation. wikipedia.org In this process, a ruthenium catalyst first mediates the cross-metathesis of two olefins to form a Z-alkene, which is then dihydroxylated in a stereospecific manner by the same catalyst after its conversion to an oxidation catalyst. wikipedia.org This method allows for the synthesis of highly functionalized and stereodefined anti-1,2-diols.

Another approach involves the stereoselective tandem synthesis of syn-1,3-diol derivatives through a sequence of olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition. nih.gov This one-pot reaction proceeds without the isolation of intermediates and furnishes syn-1,3-dioxanes, which are protected forms of syn-1,3-diols.

Cascade reactions have also been developed for the synthesis of more complex polycyclic systems containing diol functionalities. For instance, a rhodium-catalyzed enantioselective desymmetrization cascade reaction has been used to construct 1-tetralols bearing two contiguous quaternary chiral centers. iclehs.fr

Strategic Use of Chiral Auxiliaries and Ligands in (2R)-3,3-Dimethylheptane-1,2-diol Synthesis

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the transfer of chirality from a known chiral source to a prochiral substrate. wikipedia.orgscielo.org.mx

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral diols, a chiral auxiliary can be appended to a precursor molecule to control the stereoselective formation of the diol moiety. For example, pseudoephedrine and pseudoephenamine have been used as practical chiral auxiliaries in asymmetric alkylation reactions to create stereocenters, which can then be further elaborated to form chiral diols. nih.gov Evans oxazolidinones are another widely used class of chiral auxiliaries that have been instrumental in stereoselective aldol reactions, a key C-C bond-forming reaction for the synthesis of polyketide natural products containing diol motifs. wikipedia.orgscielo.org.mx

Chiral ligands, in conjunction with metal catalysts, form asymmetric catalysts that can induce high levels of enantioselectivity in a variety of transformations. buchler-gmbh.com The Sharpless asymmetric dihydroxylation is a landmark example, where chiral quinine-derived ligands are used with osmium tetroxide to achieve the highly enantioselective cis-dihydroxylation of a wide range of alkenes. wikipedia.org This method is a powerful tool for the direct synthesis of chiral vicinal diols from olefinic precursors. The choice of ligand, either (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for predictable access to either enantiomer of the diol product. wikipedia.org

For the synthesis of sterically demanding diols like (2R)-3,3-dimethylheptane-1,2-diol, the design of the chiral ligand is crucial to overcome the steric hindrance and achieve high enantioselectivity. nih.gov Ligands with well-defined chiral pockets can effectively differentiate between the two enantiotopic faces of the prochiral substrate, leading to the desired stereochemical outcome.

Chemical Reactivity and Derivatization of 2r 3,3 Dimethylheptane 1,2 Diol

Selective Functionalization of Hydroxyl Groups

The presence of a primary and a secondary hydroxyl group in (2R)-3,3-dimethylheptane-1,2-diol allows for selective functionalization based on the differential reactivity of these two groups. Generally, primary alcohols are more sterically accessible and therefore more reactive towards many reagents than secondary alcohols.

Research on the selective protection of diols has established various methods that can be applied to differentiate between primary and secondary hydroxyls. For instance, bulky silylating agents can selectively protect the less hindered primary alcohol. Conversely, specific reaction conditions can be employed to favor the protection of the secondary alcohol. While direct studies on (2R)-3,3-dimethylheptane-1,2-diol are not extensively documented, the principles of selective protection are well-established for a wide range of diols.

One common strategy involves the use of stannylene acetals as intermediates, which can then be selectively acylated at the primary position. Another approach is the use of enzymatic catalysis, where lipases can selectively acylate or deacylate primary hydroxyl groups with high precision.

Formation of Cyclic Derivatives

The 1,2-diol motif in (2R)-3,3-dimethylheptane-1,2-diol is well-suited for the formation of five-membered cyclic derivatives. These derivatives are often used as protecting groups for the diol functionality or to enhance the molecule's properties for analytical purposes.

The reaction of 1,2-diols with aldehydes or ketones in the presence of an acid catalyst yields cyclic acetals or ketals, respectively. These are common protecting groups in multi-step organic syntheses due to their stability under various reaction conditions and their facile removal under acidic aqueous conditions.

For (2R)-3,3-dimethylheptane-1,2-diol, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of a catalyst like dry HCl or a Lewis acid would be expected to form the corresponding isopropylidene derivative, (4R)-4-(1,1-dimethylpropyl)-2,2-dimethyl-1,3-dioxolane. The formation of such acetonides is a common strategy in the synthesis of complex chiral building blocks from tartrate-derived meso-diols. nih.govrsc.org The cis orientation of the hydroxyl groups in the diol facilitates the formation of the five-membered dioxolane ring.

Table 1: Common Reagents for Acetal/Ketal Formation

| Reagent | Catalyst | Product Type |

| Acetone | Acid (e.g., HCl, p-TsOH) | Acetonide (Isopropylidene Ketal) |

| 2,2-Dimethoxypropane | Acid (e.g., p-TsOH) | Acetonide (Isopropylidene Ketal) |

| Benzaldehyde | Acid (e.g., ZnCl₂) | Benzylidene Acetal |

Boronic acids react with diols to form cyclic boronate esters. This derivatization is particularly useful in gas chromatography (GC) as it increases the volatility and thermal stability of polar diols, allowing for their analysis by GC-mass spectrometry (GC-MS).

For (2R)-3,3-dimethylheptane-1,2-diol, reaction with an alkyl- or arylboronic acid, such as phenylboronic acid, would yield a cyclic boronate ester. This derivatization is expected to improve its chromatographic behavior, enabling chiral separation and analysis on specialized GC columns. The use of derivatized cyclodextrins as chiral stationary phases in GC is a well-established technique for the separation of enantiomers of various functionalized compounds, including diols. gcms.czuni-muenchen.de

Transformations to Chiral Building Blocks

The enantiomerically pure nature of (2R)-3,3-dimethylheptane-1,2-diol makes it a valuable starting material for the synthesis of other complex chiral molecules. The two hydroxyl groups provide handles for a variety of chemical transformations.

While direct evidence for the synthesis of oligoisoprenoid-like chains from (2R)-3,3-dimethylheptane-1,2-diol is scarce, its structure contains a branched methyl-like pattern that is a recurring motif in isoprenoids. Synthetic strategies towards isoprenoid chains often involve the coupling of smaller chiral building blocks.

The diol functionality in (2R)-3,3-dimethylheptane-1,2-diol can be manipulated to introduce other functional groups necessary for chain elongation. For example, selective tosylation of the primary hydroxyl group, followed by nucleophilic substitution, could be a route to introduce further carbon-carbon bonds. Subsequent deoxygenation of the remaining secondary hydroxyl group would then yield a chiral branched hydrocarbon chain.

(2R)-3,3-dimethylheptane-1,2-diol can serve as a precursor for the synthesis of chiral methyl-branched alkanes and alkenes, which are components of some insect pheromones. researchgate.net A common strategy for this transformation is the Barton-McCombie deoxygenation of one or both hydroxyl groups.

For instance, selective protection of the primary alcohol, followed by the formation of a thiono-derivative (e.g., a xanthate) from the secondary alcohol and subsequent treatment with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) would lead to the deoxygenated product at the C2 position. A similar sequence on the primary alcohol, or a double deoxygenation, would provide access to a variety of chiral branched alkanes.

Alternatively, elimination reactions can be employed to generate alkenes. For example, the diol can be converted into a cyclic sulfate (B86663) and then treated with a strong, non-nucleophilic base to induce elimination, potentially leading to the formation of (R)-3,3-dimethyl-1-heptene.

Information regarding (2R)-3,3-dimethylheptane-1,2-diol is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and literature, no specific experimental data has been found for the chemical compound (2R)-3,3-dimethylheptane-1,2-diol. Consequently, it is not possible to provide a scientifically accurate article on its chemical reactivity and derivatization as requested.

The reactivity of a chiral diol, particularly one with significant steric hindrance from a gem-dimethyl group adjacent to the hydroxyl functions, is highly specific. Any discussion on its regioselective reactions and stereochemical control would be purely speculative without experimental evidence and would not meet the required standards of scientific accuracy.

Therefore, the detailed article focusing on the "Chemical Reactivity and Derivatization of (2R)-3,3-dimethylheptane-1,2-diol," including the subsection on "Regioselective Reactions and Stereochemical Control," cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization of 2r 3,3 Dimethylheptane 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For (2R)-3,3-dimethylheptane-1,2-diol, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of its constitution and relative stereochemistry.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the relative arrangement of atoms. In (2R)-3,3-dimethylheptane-1,2-diol, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons, particularly those on the C1 and C2 carbons, are diagnostic. The protons on the primary alcohol (C1) and the secondary alcohol (C2) would exhibit characteristic splitting patterns that reveal their connectivity.

The relative configuration of vicinal diols can often be deduced from the magnitude of the coupling constant between the protons on the carbinol carbons. While specific data for this exact molecule is not published, general principles for acyclic diols can be applied. Derivatization with chiral agents, such as 2-formylphenylboronic acid and an enantiopure amine, can create diastereomeric esters. nih.govspringernature.com The resulting diastereomers will exhibit distinct, well-resolved signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity and aiding in stereochemical assignment. nih.govspringernature.com

Table 1: Predicted ¹H NMR Chemical Shifts for (2R)-3,3-dimethylheptane-1,2-diol Note: These are estimated values based on typical ranges for similar structural motifs. oregonstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C1 (CH₂OH) | 3.4 - 3.7 | Multiplet |

| H on C2 (CHOH) | 3.5 - 3.8 | Multiplet |

| H on C4 (CH₂) | 1.2 - 1.5 | Multiplet |

| H on C5 (CH₂) | 1.2 - 1.4 | Multiplet |

| H on C6 (CH₂) | 1.2 - 1.4 | Multiplet |

| H on C7 (CH₃) | 0.8 - 1.0 | Triplet |

| Gem-dimethyl (C(CH₃)₂) | 0.9 - 1.1 | Singlets |

| OH protons | Variable (broad) | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to confirm the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of (2R)-3,3-dimethylheptane-1,2-diol is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts of the carbons bearing hydroxyl groups (C1 and C2) would appear in the typical range for alcohols (δ 50-80 ppm), while the aliphatic carbons would resonate at higher field (lower ppm values). libretexts.org The quaternary carbon at the C3 position would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2R)-3,3-dimethylheptane-1,2-diol Note: These are estimated values based on typical ranges for similar structural motifs. libretexts.orgdocbrown.infolibretexts.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | 65 - 75 |

| C2 (CHOH) | 70 - 80 |

| C3 (C(CH₃)₂) | 35 - 45 |

| C4 (CH₂) | 30 - 40 |

| C5 (CH₂) | 20 - 30 |

| C6 (CH₂) | 20 - 30 |

| C7 (CH₃) | 10 - 15 |

| Gem-dimethyl (C(CH₃)₂) | 20 - 30 |

| Gem-dimethyl (C(CH₃)₂) | 20 - 30 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for probing spatial relationships to confirm stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the proton on C2 and the protons on C1 and C4, confirming the connectivity around the stereocenter. acdlabs.comblogspot.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their bonding connectivity. blogspot.comcolumbia.edublogspot.com For a molecule like (2R)-3,3-dimethylheptane-1,2-diol, which is a small molecule, NOESY correlations can be used to establish the relative stereochemistry. columbia.edublogspot.comacdlabs.com For instance, the spatial proximity between the proton on C2 and one of the gem-dimethyl groups could be observed, providing conformational information. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edublogspot.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional conformation of a chiral molecule in the solid state. researchgate.net To perform this analysis, a single crystal of (2R)-3,3-dimethylheptane-1,2-diol or a suitable crystalline derivative is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the crystal lattice.

The resulting structural solution would provide:

Absolute Configuration: By using anomalous dispersion, the absolute configuration at the C2 stereocenter can be unambiguously assigned as (R). mdpi.com

Conformation: Precise bond lengths, bond angles, and torsion angles are determined, revealing the preferred conformation of the molecule in the solid state. This includes the orientation of the butyl chain and the conformation around the C-C bonds of the diol moiety.

Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other, such as through hydrogen bonding between the hydroxyl groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation patterns.

For (2R)-3,3-dimethylheptane-1,2-diol (C₉H₂₀O₂), the molecular weight is 160.28 g/mol .

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z = 160) for aliphatic alcohols is often weak or absent. youtube.comlibretexts.orgwhitman.edu

Fragmentation Patterns: Alcohols typically undergo characteristic fragmentation pathways: libretexts.orglibretexts.org

Alpha-cleavage: The most common fragmentation for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. For this molecule, cleavage between C2 and C3 would be highly favorable, leading to a resonance-stabilized cation. The loss of a butyl radical (C₄H₉•) would result in a prominent fragment ion.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a peak at m/z = 142 ([M-18]⁺). youtube.comwhitman.edu

Derivatization, for example by creating trimethylsilyl (B98337) (TMS) ethers, can be used to increase the volatility of the diol and produce more characteristic fragmentation patterns that can aid in its identification, especially in complex mixtures. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for (2R)-3,3-dimethylheptane-1,2-diol

| m/z Value | Possible Identity | Fragmentation Pathway |

| 160 | [M]⁺ | Molecular Ion |

| 142 | [M-H₂O]⁺ | Dehydration |

| 103 | [M-C₄H₉]⁺ | Alpha-cleavage between C2-C3 |

| 85 | [M-H₂O-C₄H₉]⁺ | Dehydration followed by Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of (2R)-3,3-dimethylheptane-1,2-diol would be dominated by the absorptions associated with its hydroxyl and alkyl groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹. researchgate.netresearchgate.net This broadness is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In dilute solutions, a sharper, "free" O-H stretch might be observed at a higher frequency (around 3600 cm⁻¹). researchgate.net

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aliphatic (butyl and methyl) parts of the molecule.

C-O Stretch: A strong C-O stretching vibration for the primary and secondary alcohol groups is expected to appear in the fingerprint region, typically between 1000 and 1260 cm⁻¹. acs.org

Table 4: Characteristic Infrared Absorption Bands for (2R)-3,3-dimethylheptane-1,2-diol acs.orgnist.govrsc.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity and the enantiomeric composition of chiral molecules like (2R)-3,3-dimethylheptane-1,2-diol. Gas and liquid chromatography are the primary techniques employed for this purpose.

Gas Chromatography (GC) with Derivatization Methods

Gas chromatography is a powerful tool for separating and analyzing volatile compounds. However, diols such as (2R)-3,3-dimethylheptane-1,2-diol often exhibit low volatility and may interact unfavorably with the GC column due to their polar hydroxyl groups. researchgate.net These characteristics can lead to poor peak shape and reduced separation efficiency. To overcome these limitations, a derivatization step is typically employed to convert the polar hydroxyl groups into less polar, more volatile functional groups. researchgate.netsigmaaldrich.com

This chemical modification enhances the thermal stability and volatility of the analyte, making it more amenable to GC analysis. sigmaaldrich.com The process involves reacting the diol with a specific derivatizing reagent. researchgate.net For hydroxyl groups, common derivatization reactions include silylation, acylation, or esterification. sigmaaldrich.comnih.govsigmaaldrich.com Silylation, for example, involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), sometimes with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.com Another approach is the formation of trifluoroacetyl (TFA) derivatives, which has been successfully used for the GC analysis of various 1,2-alkyldiol enantiomers. sigmaaldrich.com

The choice of derivatizing agent and reaction conditions (e.g., temperature, time) is crucial and must be optimized to ensure the reaction goes to completion, resulting in good peak shape and detector response. sigmaaldrich.com Once derivatized, the resulting compound can be effectively separated and quantified using a standard GC system equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govsigmaaldrich.com

Table 1: Common Derivatization Reagents for Diols in GC Analysis

| Derivatization Reagent | Abbreviation | Derivative Formed | Analyte Functional Group | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Hydroxyl | sigmaaldrich.com |

| Trimethylchlorosilane (catalyst) | TMCS | Trimethylsilyl (TMS) ether | Hydroxyl | sigmaaldrich.com |

| (S)-(+)-2-Phenylbutyryl chloride | - | Phenylbutyryl ester | Hydroxyl | nih.gov |

Chiral Stationary Phase Chromatography

To determine the enantiomeric excess (e.e.) of a chiral compound, a chiral environment is necessary to differentiate between the enantiomers. chiralpedia.com Chiral chromatography, particularly using columns with a Chiral Stationary Phase (CSP), is the most common and effective method for this separation. phenomenex.comgcms.cz CSPs are enantiomerically pure materials immobilized on a support (like silica) that can form transient, diastereomeric complexes with the individual enantiomers of the analyte. chiralpedia.com These complexes have different energies of interaction, leading to different retention times and thus, separation. sigmaaldrich.com

For the separation of chiral diols, both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are utilized.

Chiral GC: In chiral GC, the separation of enantiomers is achieved using a capillary column coated with a CSP. gcms.cz Cyclodextrin derivatives are widely used as CSPs for this purpose. gcms.cz For example, the Astec® CHIRALDEX™ G-TA column, which is based on derivatized gamma-cyclodextrin, has been shown to be effective in separating the enantiomers of 1,2-alkyldiols after derivatization. sigmaaldrich.com

Chiral HPLC: Chiral HPLC is a highly versatile technique for enantiomeric separation. phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for separating a broad range of chiral compounds, including diols. phenomenex.comchromatographyonline.comnih.gov Columns like Chiralpak® and Chiralcel®, which feature polysaccharide derivatives coated or immobilized on a silica (B1680970) gel support, offer excellent selectivity for many enantiomers. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can significantly influence the separation selectivity. phenomenex.comchromatographyonline.com

The effectiveness of a particular CSP for separating the enantiomers of (2R)-3,3-dimethylheptane-1,2-diol would be determined through a screening process involving various columns and mobile phase compositions to achieve optimal resolution. chromatographyonline.com

Table 2: Examples of Chiral Stationary Phases for Diol Separation

| Stationary Phase Type | Common Trade Names | Separation Principle | Applicable To | Reference |

|---|---|---|---|---|

| Derivatized Cyclodextrins | CHIRALDEX™, Cyclobond™ | Inclusion complexation | Chiral GC of derivatized diols | sigmaaldrich.comsigmaaldrich.com |

| Derivatized Cellulose | Chiralcel® | Formation of transient diastereomeric complexes | Chiral HPLC of diols | chromatographyonline.comnih.gov |

| Derivatized Amylose | Chiralpak® | Formation of transient diastereomeric complexes | Chiral HPLC of diols | chromatographyonline.comnih.gov |

Computational and Theoretical Studies on 2r 3,3 Dimethylheptane 1,2 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (2R)-3,3-dimethylheptane-1,2-diol, DFT could provide fundamental insights into its reactivity and interactions.

Investigation of Reaction Mechanisms and Transition States in Synthesis

Detailed DFT studies would be instrumental in elucidating the mechanisms of synthetic routes to (2R)-3,3-dimethylheptane-1,2-diol. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energetics of transition states—the high-energy structures that exist at the peak of the reaction barrier. Understanding the geometry and energy of these transition states is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and stereoselectivity. For example, in an asymmetric dihydroxylation reaction to synthesize this diol, DFT could model the interaction of the olefin precursor with the chiral catalyst to explain the observed stereochemical outcome.

Energetics of Complexation with Metal Centers and Lewis Bases

The diol functionality of (2R)-3,3-dimethylheptane-1,2-diol makes it a potential ligand for metal centers and a participant in hydrogen bonding with Lewis bases. DFT calculations can quantify the strength of these interactions. By calculating the binding energies, researchers can predict the stability of various complexes. This information is valuable in fields such as catalysis, where the diol might act as a chiral ligand, or in materials science for the design of coordination polymers. The calculations would involve optimizing the geometry of the complex and comparing its energy to that of the individual, isolated molecules.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For (2R)-3,3-dimethylheptane-1,2-diol, key spectroscopic data that could be predicted include:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for different conformers can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This is particularly useful for identifying characteristic vibrational modes, such as the O-H stretching frequencies involved in hydrogen bonding.

Below is a hypothetical table illustrating the kind of data that could be generated for the most stable conformer of (2R)-3,3-dimethylheptane-1,2-diol.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data N/A | Data N/A |

| C2 | Data N/A | Data N/A |

| C3 | Data N/A | Data N/A |

| C4 | Data N/A | Data N/A |

| C5 | Data N/A | Data N/A |

| C6 | Data N/A | Data N/A |

| C7 | Data N/A | Data N/A |

| C (3-methyl) | Data N/A | Data N/A |

Molecular Modeling for Stereoselectivity Rationalization

When (2R)-3,3-dimethylheptane-1,2-diol is used as a chiral auxiliary or ligand in a chemical reaction, it can influence the stereochemical outcome. Molecular modeling techniques, including docking and transition state modeling, can be employed to understand the origin of this stereoselectivity. By building computational models of the reaction's transition states for the formation of different stereoisomers, researchers can compare their relative energies. The stereoisomer formed via the lower energy transition state is predicted to be the major product. These models provide a three-dimensional view of the interactions, such as steric clashes or favorable hydrogen bonds, that govern the stereochemical control.

No Information Found for (2R)-3,3-dimethylheptane-1,2-diol

Following a comprehensive search of available scientific literature and databases, no specific information or research findings were identified for the chemical compound (2R)-3,3-dimethylheptane-1,2-diol in the requested contexts of advanced organic synthesis and materials science.

Searches were conducted to find its applications in the following areas as per the specified outline:

Asymmetric Catalysis: No data was found on its use either as a chiral ligand for transition metal catalysis or in the field of organocatalysis.

Precursor in Total Synthesis: There is no available literature detailing its use as a precursor for the synthesis of natural product analogs or other bioactive molecules.

Materials Science and Polymer Chemistry: Its role or application in materials science and polymer chemistry is not documented in the searched resources.

While extensive research exists for other structurally similar chiral diols and their applications in these fields, the specific compound (2R)-3,3-dimethylheptane-1,2-diol does not appear to be a subject of published research in these areas. Therefore, the requested article, with its detailed subsections and data tables, cannot be generated based on currently accessible information.

Applications of 2r 3,3 Dimethylheptane 1,2 Diol in Advanced Organic Synthesis and Materials Science

Role in Materials Science and Polymer Chemistry

Precursors for Polymer Monomers (e.g., in Ziegler-Natta systems as internal or external donors)

Ziegler-Natta catalysts are instrumental in the production of stereoregular polymers like polypropylene. zendy.ioacs.orgmdpi.com The stereoselectivity of these catalyst systems can be significantly influenced by the addition of electron donors, which are classified as internal or external donors. libretexts.org Chiral molecules, including diols and their derivatives, are of particular interest as donors because their specific stereochemistry can potentially control the tacticity of the resulting polymer. acs.org

Internal donors are incorporated into the solid catalyst component during its preparation and play a critical role in the formation and nature of the active sites. libretexts.org External donors are added during the polymerization process and can modify the catalyst's activity and stereoselectivity. libretexts.org

While various chiral diols and their ester derivatives have been investigated as potential donors in Ziegler-Natta systems to influence polymer properties, a specific search of the available scientific literature and patent databases did not yield any results detailing the use of (2R)-3,3-dimethylheptane-1,2-diol as either an internal or external donor in Ziegler-Natta polymerization. General studies on other diols suggest that the steric and electronic properties of the diol can impact catalyst performance, but direct experimental data for (2R)-3,3-dimethylheptane-1,2-diol is not publicly documented.

Table 1: General Classes of Internal Donors in Ziegler-Natta Catalysis

| Donor Class | Example Compound | Influence on Polymer Properties |

| Aromatic Esters | Ethyl benzoate (B1203000) | Increases isotacticity |

| Phthalates | Di-n-butyl phthalate | High activity and stereoselectivity |

| Diethers | 1,3-Diethers | High stereoregularity, even without external donors |

| Succinates | Diethyl succinate | Can produce polymers with broad molecular weight distribution |

| Diol Derivatives | Diol diesters | Can lead to high catalytic activity and stereoselectivity |

This table presents general classes of internal donors and does not include specific data for (2R)-3,3-dimethylheptane-1,2-diol due to a lack of available information.

Formation of Specific Material Structures

The use of chiral molecules in polymer science can lead to the formation of materials with highly ordered structures, such as helical polymers or chiral liquid crystal phases. acs.orgnih.gov The chirality of a monomer or a catalytic component can be transferred to the polymer chain, influencing its macroscopic properties and enabling the creation of materials with unique optical or mechanical characteristics. nih.gov

The concept of using chiral additives or monomers to control the morphology of polymer films and dispersions is an active area of research. nih.gov For instance, chiral polymers have been shown to self-assemble into complex and ordered nano- and microstructures.

However, there is no specific information in the reviewed literature or patents describing the use of (2R)-3,3-dimethylheptane-1,2-diol for the formation of specific material structures. While it is theoretically plausible that its chiral nature could be exploited to induce specific arrangements in a polymer matrix, no experimental evidence or research findings have been published to support this application for this particular compound. Research in this area tends to focus on polymers with chiral backbones or those synthesized using chiral catalysts or initiators to control the final material architecture. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (2R)-3,3-dimethylheptane-1,2-diol will increasingly prioritize green and sustainable methodologies. Traditional synthesis often relies on metal catalysts and harsh conditions, but modern approaches are shifting towards more environmentally benign alternatives. nih.gov Key areas of development include biocatalysis and the use of organocatalysts, which offer high selectivity under mild conditions. acs.orgnih.govnih.gov

Biocatalytic and Enzymatic Synthesis: Enzyme-catalyzed reactions are highly enantioselective and regioselective, operating at ambient temperature and pressure. nih.gov The use of microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs) and cyclases, presents a powerful method for producing chiral diols. acs.org These biocatalytic processes can reduce a prochiral ketone precursor to the desired diol with high enantiomeric excess, often in aqueous systems, minimizing the use of volatile organic solvents. nih.gov The integration of enzymes into multi-step cascade reactions further enhances efficiency, allowing for the one-pot synthesis of complex chiral molecules from simple precursors. acs.org

Organocatalysis and Modular Methods: Organocatalysis has emerged as a robust tool in asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov For instance, proline-derived organocatalysts have been used to develop new asymmetric aldol (B89426) reactions, which can produce chiral keto alcohols that are subsequently reduced to the corresponding 1,3-diols with high enantiomeric purity (>99% ee). acs.org While this applies to 1,3-diols, similar principles can be adapted for 1,2-diols. Another promising strategy is the modular synthesis approach, which allows for the construction of enantioenriched 1,2-diols from abundant, high-production-volume chemicals like ethane-1,2-diol. nih.gov This method involves temporarily masking the diol to enable a highly selective C(sp³)-H functionalization, offering a versatile route to various chiral diols. nih.gov

| Synthetic Approach | Key Advantages | Relevant Precursors for (2R)-3,3-dimethylheptane-1,2-diol |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | 3,3-dimethyl-1-hydroxyheptan-2-one |

| Organocatalysis | Metal-free, avoids toxic catalysts, high enantiomeric excess. acs.orgnih.gov | Aldehyde and ketone precursors for aldol-type reaction |

| Modular Synthesis | Uses abundant feedstocks, highly versatile and scalable. nih.gov | Ethane-1,2-diol, functionalized alkanes |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous flow manufacturing represents a significant leap forward for the synthesis of specialty chemicals like (2R)-3,3-dimethylheptane-1,2-diol. acs.orgmt.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mt.commdpi.com

A key innovation in this area is the use of "telescoped" continuous flow processes, where multiple synthetic steps are integrated into a single, uninterrupted sequence without the need for isolating intermediates. nih.govacs.org This approach dramatically reduces production time, waste, and the need for purification steps. nih.govresearchgate.net For the synthesis of chiral diols, a flow process might involve an initial asymmetric reaction using an immobilized chiral catalyst in a packed-bed reactor, followed immediately by subsequent transformations in downstream reactors. nih.govacs.orgnih.gov The use of supported catalysts is particularly advantageous as it simplifies product isolation and allows for catalyst recycling, further boosting sustainability. nih.gov This methodology has already been successfully applied to produce chiral precursors for various active pharmaceutical ingredients (APIs), demonstrating its industrial viability. nih.govacs.orgnih.govd-nb.info

Exploration of New Catalytic Applications Beyond Traditional Asymmetric Synthesis

While chiral diols are well-established as ligands for metal-catalyzed asymmetric reactions, future research is exploring their intrinsic catalytic capabilities as organocatalysts. nih.govnih.gov The hydroxyl groups of the diol can activate substrates through hydrogen bonding and other non-covalent interactions, creating a chiral environment that can induce enantioselectivity without a metal center. nih.gov

Chiral diols, particularly scaffolds like BINOL and TADDOL, have been successfully employed as Brønsted acid organocatalysts in reactions such as hetero-Diels-Alder and Morita-Baylis-Hillman reactions. sigmaaldrich.com They have also been used as additives in L-proline-catalyzed aldol reactions, where they form a chiral supramolecular transition state that significantly enhances enantioselectivity and yield. organic-chemistry.org Although much of this research has focused on aromatic diols, it opens the door for aliphatic diols like (2R)-3,3-dimethylheptane-1,2-diol to be investigated in similar roles. nih.govnih.gov The development of new diol scaffolds is an active area of innovation, suggesting that a broader range of diols could find applications as primary catalysts in various organic transformations. nih.govnih.govresearchgate.net

Advanced In Silico Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of chiral molecules and catalysts. pnas.org Advanced in silico modeling, particularly using Density Functional Theory (DFT), allows researchers to predict the chiroptical properties (e.g., optical rotation) of molecules like (2R)-3,3-dimethylheptane-1,2-diol. nih.govresearchgate.net Such predictions are crucial for assigning the absolute configuration of a newly synthesized chiral compound without resorting to more complex analytical methods. nih.gov

Beyond property prediction, computational models are used to design better catalysts and reactions. pnas.orgnih.govoup.com By calculating the transition state energies for different reaction pathways, chemists can predict which catalyst or ligand will provide the highest enantioselectivity. cam.ac.uk This approach enables the rational design of chiral ligands tailored for specific transformations, moving away from a trial-and-error discovery process. pnas.orgresearchgate.netresearchgate.net For example, computational studies can elucidate the subtle interactions, such as hydrogen bonding, that govern the stereochemical outcome of a reaction, providing insights that guide the development of more efficient synthetic routes. acs.org

| Computational Technique | Application for (2R)-3,3-dimethylheptane-1,2-diol | Expected Outcome |

| DFT Calculations | Prediction of optical rotation and CD spectra. nih.govresearchgate.net | Confirmation of absolute stereochemistry. |

| Transition State Modeling | Analysis of reaction mechanisms for synthesis. cam.ac.uk | Design of more selective catalysts and reaction conditions. |

| Ligand Design Algorithms | Development of new ligands based on the diol scaffold. pnas.orgoup.com | Identification of novel applications in asymmetric catalysis. |

Investigation of Broader Biological Activities (excluding human clinical trials)

The structural motif of vicinal diols is present in numerous biologically active molecules, and research is beginning to uncover the broader biological roles of these compounds beyond their use as synthetic intermediates. nih.govacs.orgacs.org Chiral aliphatic hydroxy compounds are known to function as pheromones, chemical signals, and key components of agrochemicals. muni.cznih.govacs.orgresearchgate.net

Recent studies have highlighted that lipid-derived vicinal diols, previously considered inactive metabolites of epoxy fatty acids, possess significant biological activity. nih.gov These diols can act as signaling molecules that regulate inflammation and other physiological processes, often counteracting the effects of their epoxy precursors. nih.govnih.gov This discovery suggests that simpler aliphatic diols like (2R)-3,3-dimethylheptane-1,2-diol could also possess unexplored bioactivities. Future research could involve screening this compound and its derivatives for effects in non-human systems, such as:

Agrochemical applications: Testing for herbicidal, fungicidal, or insecticidal properties. nih.gov

Microbial interactions: Investigating potential antimicrobial or quorum-sensing modulation effects.

Enzyme inhibition studies: Exploring its ability to interact with specific enzymes, such as epoxide hydrolases. nih.gov

Such investigations could reveal novel applications for (2R)-3,3-dimethylheptane-1,2-diol as a bioactive agent or a tool for studying biological pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.